APDye 350 Alkyne

Description

Properties

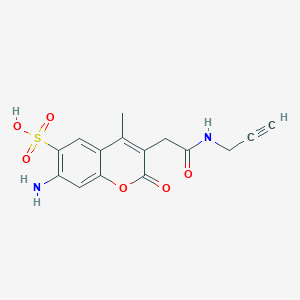

Molecular Formula |

C15H14N2O6S |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid |

InChI |

InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22) |

InChI Key |

WAFXLOCAPUXHFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Context

While CuAAC is the primary application reaction for APDye 350 Alkyne, the synthetic preparation of the dye itself involves installing the alkyne handle to the fluorophore before use in CuAAC. The alkyne group is stable under typical storage and handling conditions, allowing it to react selectively with azide-functionalized biomolecules in subsequent labeling steps.

Detailed Synthetic Routes (Literature-Based)

Although proprietary synthetic routes are often undisclosed by manufacturers, the following general preparation methods are supported by literature and patent disclosures for similar alkyne-functionalized fluorophores:

Step 1: Fluorophore Core Synthesis

The core fluorophore related to Alexa Fluor 350 is synthesized through multi-step aromatic substitution and condensation reactions to yield a highly conjugated xanthene or coumarin-based structure with desired excitation/emission properties.Step 2: Functional Group Modification

The fluorophore is then modified to introduce a reactive site, commonly a carboxyl or amine group, suitable for further conjugation.Step 3: Alkyne Introduction

The alkyne group is introduced via amide or ester bond formation using propargylamine or propargyl alcohol derivatives activated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide). This step ensures the alkyne is covalently linked to the fluorophore, maintaining water solubility and fluorescence characteristics.Step 4: Purification and Characterization

The final product is purified by high-performance liquid chromatography (HPLC) to achieve >95% purity and characterized by spectroscopic methods (UV-Vis, fluorescence spectroscopy) and mass spectrometry to confirm molecular weight (~350.34 Da).

Alternative Synthetic Considerations

- Hydrogenation or other alkyne transformations are possible but generally avoided to preserve the alkyne functionality essential for click chemistry.

- Stability considerations require storage at -20°C under desiccated conditions to prevent degradation.

Data Table Summarizing Key Preparation and Product Characteristics

| Parameter | Description/Value | Notes |

|---|---|---|

| Fluorophore Core | Alexa Fluor 350-like structure | Xanthene or coumarin-based |

| Alkyne Introduction | Amide/ester bond formation with propargylamine | EDC/NHS coupling agents commonly used |

| Molecular Weight | 350.34 Da | Confirmed by mass spectrometry |

| Purity | >95% (HPLC) | Essential for bioimaging applications |

| Absorption Maximum | 346 nm | UV-Vis spectroscopy |

| Emission Maximum | 445 nm | Fluorescence spectroscopy |

| Extinction Coefficient | 19,000 M⁻¹cm⁻¹ | Indicates brightness |

| Solubility | Water, DMSO, DMF | Facilitates biological compatibility |

| Storage Conditions | -20°C, desiccated | Preserves photostability |

Analysis of Preparation Methods

- The synthetic approach balances maintaining the dye’s photophysical properties with introducing a chemically reactive alkyne group.

- Use of coupling agents such as EDC/NHS is standard for attaching alkynes to fluorophores via stable amide bonds.

- Purification by HPLC ensures removal of unreacted starting materials and side products, critical for reproducible biological labeling.

- The water solubility of APDye 350 Alkyne is a key feature, achieved by careful design of the fluorophore and linker chemistry.

- The dye’s moderate photostability and brightness make it competitive with Alexa Fluor 350, while offering click chemistry compatibility.

Chemical Reactions Analysis

Primary Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

APDye 350 Alkyne reacts with azides via CuAAC to form a stable triazole linker. This reaction is catalyzed by copper(I) ions (Cu⁺), which facilitate the cycloaddition process .

Mechanism :

-

Reactants : Alkyne group (in APDye 350 Alkyne) and azide group (e.g., azide-tagged biomolecules).

-

Catalyst : Copper(I) ions (Cu⁺).

-

Product : Triazole-linked conjugate with fluorescence preserved.

-

Key Features :

Applications :

-

Labeling azide-tagged biomolecules for imaging (e.g., proteins, nucleic acids).

-

Flow cytometry and fluorescence microscopy due to its photostability .

Secondary Reactions: Hydrogenation of the Alkyne Group

APDye 350 Alkyne can undergo hydrogenation under specific conditions, converting the alkyne group into alkenes or alkanes. This reaction depends on the catalyst and reaction environment.

Mechanism :

-

Reactants : APDye 350 Alkyne, hydrogen gas (H₂).

-

Catalyst : Transition metal catalysts (e.g., palladium, nickel).

-

Products :

-

Partial hydrogenation: Alkene.

-

Full hydrogenation: Alkane.

-

-

Implications :

-

Alters reactivity for click chemistry applications.

-

Potential use in modifying probe stability or solubility.

-

Stability and Reaction Conditions

APDye 350 Alkyne exhibits moderate photostability and water solubility, making it suitable for biological systems.

Storage and Handling :

| Parameter | Details |

|---|---|

| Storage | -20°C, desiccated to prevent degradation |

| Shipping | Ambient temperature (stable under standard conditions) |

| Solubility | Water, DMSO, DMF |

Photostability :

Research Findings

-

Interaction Studies : APDye 350 Alkyne demonstrates high specificity in CuAAC reactions, minimizing background fluorescence in live-cell imaging.

-

Optical Properties : Absorption/emission maxima at 346/445 nm, compatible with 350 nm laser systems for imaging .

-

Applications : Widely used in protein localization studies and metabolic tracking due to its compatibility with biological environments .

Scientific Research Applications

APDye 350 Alkyne is widely used in scientific research for imaging and labeling biomolecules. Its applications include:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in fluorescence microscopy to visualize cellular components tagged with azides.

Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other therapeutic agents.

Industry: Applied in the development of fluorescent probes for quality control and research purposes.

Mechanism of Action

The mechanism of action of APDye 350 Alkyne involves its reaction with azide-tagged biomolecules via the CuAAC reaction. This reaction forms a stable triazole linker, allowing the fluorescent dye to be covalently attached to the target molecule . The fluorescence emitted by the dye can then be detected using appropriate imaging techniques, providing valuable information about the location and behavior of the tagged biomolecules .

Comparison with Similar Compounds

APDye 350 Alkyne is similar to other blue-fluorescent dyes such as Alexa Fluor 350, AMCA, and DyLight 350 . it offers unique advantages such as high photostability and compatibility with a wide range of imaging techniques . The Alexa Fluor series, for example, is known for its high brightness and stability, making it suitable for long-term imaging studies .

List of Similar Compounds

- Alexa Fluor 350

- AMCA (7-Amino-4-methylcoumarin-3-acetic acid)

- DyLight 350

APDye 350 Alkyne stands out due to its specific excitation and emission maxima (346/445 nm) and its high extinction coefficient (19,000 cm-1M-1), making it a valuable tool in various scientific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.